

# TPOP146 Formulation for Intraperitoneal Injection: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TPOP146

Cat. No.: B15572498

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## Introduction

**TPOP146** is a selective inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CBP) and p300. These proteins are key regulators of gene expression and are implicated in the progression of various diseases, including cancer. The ability of **TPOP146** to specifically target the CBP/p300 bromodomains makes it a valuable tool for investigating the therapeutic potential of this epigenetic modulation. This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) administration of **TPOP146** for in vivo research.

## Data Presentation

### Formulation and Solubility

A common formulation for in vivo studies with **TPOP146** and other similar small molecule inhibitors involves a multi-component solvent system to ensure solubility and bioavailability.

Component	Percentage	Purpose
Dimethyl sulfoxide (DMSO)	5% - 10%	Primary solvent for initial dissolution
PEG300 (Polyethylene glycol 300)	30% - 40%	Co-solvent and vehicle
Tween 80 (Polysorbate 80)	5%	Surfactant to improve solubility and stability
Saline (0.9% NaCl) or PBS	45% - 60%	Vehicle to achieve final volume and isotonicity

Table 1: Recommended In Vivo Formulation for **TPOP146**.

## In Vivo Dosing (Example)

While specific intraperitoneal dosage for **TPOP146** is not extensively published, data from similar CBP/p300 bromodomain inhibitors, such as CCS1477, can provide a starting point for dose-ranging studies.<sup>[1][2][3]</sup> It is crucial to perform dose-response and toxicity studies to determine the optimal and maximum tolerated dose for your specific animal model and experimental goals.

Compound	Animal Model	Dosing Regimen (Oral)	Key Findings
CCS1477	22Rv1 xenograft (mice)	10-30 mg/kg, once daily or every other day	Complete tumor growth inhibition. <sup>[1][2][4]</sup>
CCS1477	MOLM-16 xenograft (mice)	5, 10, 20 mg/kg, once daily	Significant dose-dependent reduction in tumor growth. <sup>[3]</sup>

Table 2: Example In Vivo Dosing of a CBP/p300 Bromodomain Inhibitor (CCS1477). Note: These are oral doses and should be adapted and optimized for intraperitoneal administration of **TPOP146**.

## Experimental Protocols

### Preparation of TPOP146 Formulation for Intraperitoneal Injection

This protocol describes the preparation of a 1 mg/mL **TPOP146** solution. Adjustments can be made based on the desired final concentration.

Materials:

- **TPOP146** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- PEG300, sterile
- Tween 80, sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Prepare Stock Solution:
  - Weigh the required amount of **TPOP146** powder.
  - Dissolve **TPOP146** in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.
- Prepare Vehicle Mixture:
  - In a sterile conical tube, sequentially add the vehicle components. For a 1 mL final volume of a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation:

- Add 300  $\mu$ L of PEG300.
- Add 50  $\mu$ L of Tween 80 and mix well by vortexing.
- Add 600  $\mu$ L of sterile saline or PBS.
- Final Formulation:
  - Add 50  $\mu$ L of the **TPOP146** stock solution (20 mg/mL) to the 950  $\mu$ L of the vehicle mixture.
  - Vortex thoroughly until the solution is clear and homogenous.
  - The final concentration will be 1 mg/mL in 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
- Sterilization:
  - If necessary, the final formulation can be sterile-filtered through a 0.22  $\mu$ m syringe filter. Ensure the filter is compatible with the solvent mixture.

Note: Always prepare the formulation fresh before each use. If storage is necessary, store at 4°C for a short period, but it is recommended to assess the stability of the compound in the formulation under these conditions.

## Intraperitoneal Injection Protocol (Mouse Model)

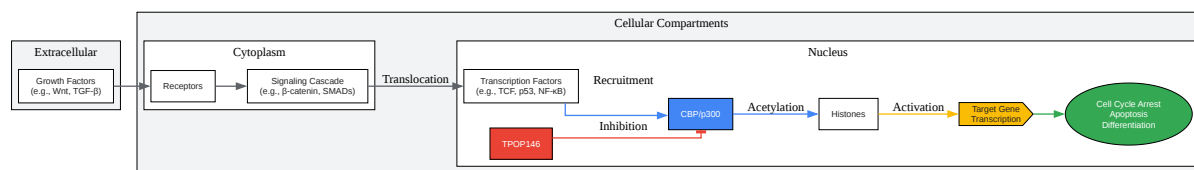
Materials:

- Prepared **TPOP146** formulation
- Mouse restrainer
- 1 mL syringe with a 25-27 gauge needle
- 70% ethanol for disinfection
- Gauze pads

Procedure:

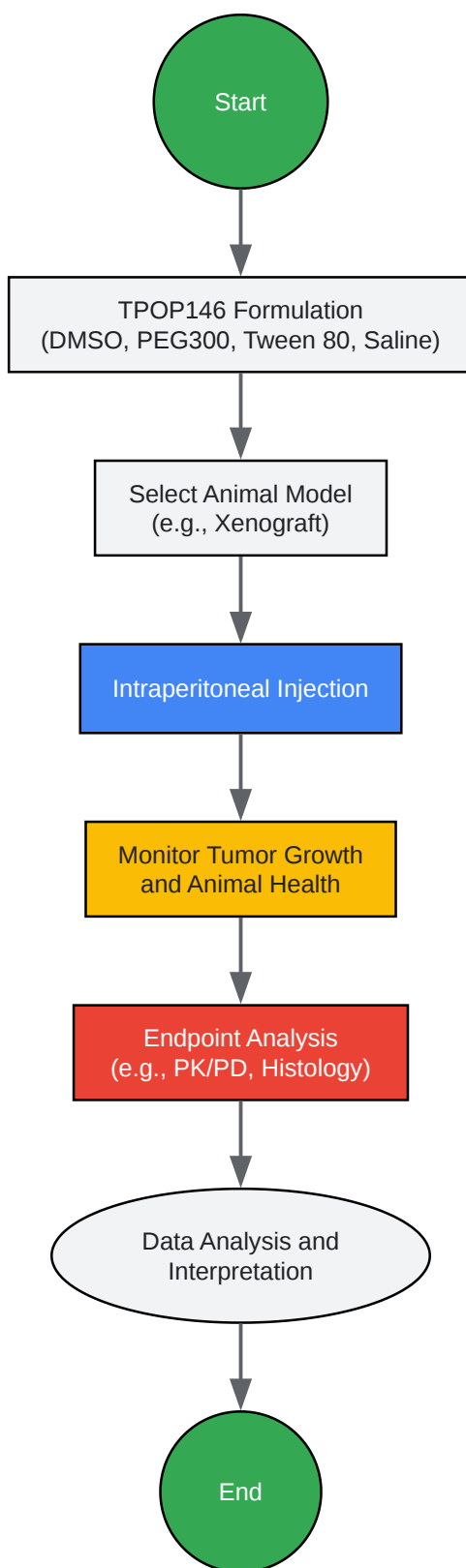
- Animal Restraint:
  - Properly restrain the mouse to expose the abdomen.
- Injection Site Identification:
  - Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
- Disinfection:
  - Wipe the injection site with a gauze pad soaked in 70% ethanol.
- Injection:
  - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
  - Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
  - Slowly inject the **TPOP146** formulation. The maximum injection volume should not exceed 10 mL/kg of body weight.
- Post-Injection Monitoring:
  - Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

## Mandatory Visualizations



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Caption: **TPOP146** inhibits CBP/p300, disrupting downstream gene transcription.



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Caption: Workflow for in vivo studies using **TPOP146**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)